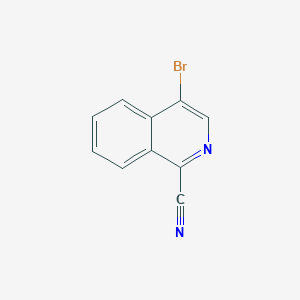

4-Bromoisoquinoline-1-carbonitrile

Description

Propriétés

IUPAC Name |

4-bromoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-6-13-10(5-12)8-4-2-1-3-7(8)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYWXXFJXOJBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619241 | |

| Record name | 4-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27224-09-5 | |

| Record name | 4-Bromoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Description

A highly efficient and selective method involves the palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides in the presence of a bromine source and additives to yield 4-bromoisoquinolinone derivatives, which can be further converted to 4-bromoisoquinoline-1-carbonitrile.

- Starting materials: o-alkynyl benzyl azide derivatives.

- Catalysts and reagents: Palladium bromide (PdBr2), copper bromide (CuBr), acetic acid.

- Solvent system: 1,2-dichloroethane and water mixture.

- Conditions: Stirring at 60–80°C for 20–22 hours.

Typical Procedure and Yields

| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | PdBr2 (1-5 mol%), CuBr, AcOH, 1,2-dichloroethane/H2O, 60–80°C, 20–22 h | Formation of 4-bromoisoquinolinone derivatives | 42–83 | >99 |

- Example: At 60°C, o-phenylethynyl benzyl azide (0.3 mmol) with PdBr2 (1 mol%), CuBr (0.3 mmol), and AcOH (0.3 mmol) gave 3-phenyl-4-bromoisoquinolin-1(2H)-one in 83% isolated yield with >99% purity after column chromatography.

- Another example at 80°C with 2-(4-methoxyphenyl)ethynylbenzyl azide and higher PdBr2 loading (5 mol%) yielded the 4-bromoisoquinolinone derivative in 42% yield.

Workup and Purification

- After reaction completion (monitored by TLC), the mixture is filtered.

- The filtrate is washed with water and saturated brine.

- Extraction with ethyl acetate (3x15 mL).

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Purification by silica gel column chromatography using petroleum ether:ethyl acetate (10:1 v/v) as eluent.

Cascade Cyclization Using Brominating Agents (TMSBr or HBr)

Reaction Description

Another reported method involves the synthesis of 4-bromoquinoline derivatives (structurally related to isoquinolines) by reacting o-propargyl phenyl azides with brominating agents such as trimethylsilyl bromide (TMSBr) or hydrobromic acid (HBr) in organic solvents.

- Starting material: o-propargyl phenyl azide.

- Brominating agents: TMSBr or HBr.

- Solvents: C1–C4 nitromethane, halogenated hydrocarbons, or acetonitrile.

- Conditions: Reaction at 40–60°C for 1–2 hours.

Reaction Features

- The reaction proceeds under mild conditions.

- Simple operation with readily available starting materials.

- High reaction yield and selectivity.

- The bromine source ratio to azide is approximately 2.5–3.0 equivalents.

Workup and Purification

- After reaction, the product is isolated by separation and purification techniques.

- The method is reported to provide good yields of 4-bromoquinoline derivatives, which can be adapted for isoquinoline analogs.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Mild reaction conditions | Use of strong brominating agents (TMSBr, HBr) which may be toxic |

| Simple operation | Substrate scope may be limited |

| High yields | Requires careful solvent and temperature control |

| Easy availability of raw materials |

Stock Solution Preparation and Formulation Data

For practical laboratory handling, preparation of stock solutions of this compound is standardized. The following table shows volumes of solvent required to prepare solutions of different molarities from various amounts of compound:

| Amount of this compound | Volume for 1 mM solution (mL) | Volume for 5 mM solution (mL) | Volume for 10 mM solution (mL) |

|---|---|---|---|

| 1 mg | 4.2907 | 0.8581 | 0.4291 |

| 5 mg | 21.4537 | 4.2907 | 2.1454 |

| 10 mg | 42.9074 | 8.5815 | 4.2907 |

Note: Solvents commonly used include DMSO, PEG300, Tween 80, and water for in vivo formulations, with careful stepwise mixing to ensure clarity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed intramolecular cyclization | o-Alkynyl benzyl azide | PdBr2, CuBr, AcOH | 60–80°C, 20–22 h | 42–83 | Silica gel chromatography | High selectivity, mild conditions |

| Cascade cyclization with brominating agents | o-Propargyl phenyl azide | TMSBr or HBr | 40–60°C, 1–2 h | High (not specified) | Separation and purification | Mild, simple, but uses toxic brominating agents |

Research Findings and Analytical Data

- The palladium-catalyzed method provides products with high purity (>99%) confirmed by 1H NMR, 13C NMR, and HRMS.

- Typical NMR data for 4-bromoisoquinolinone derivatives show characteristic aromatic and methoxy proton signals, consistent with the expected structures.

- High-resolution mass spectrometry confirms molecular ion peaks matching calculated values within experimental error.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the coupling of this compound with aryl boronic acids.

Applications De Recherche Scientifique

4-Bromoisoquinoline-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents due to its potential biological activity.

Industry: It is used in the production of various fine chemicals and intermediates.

Mécanisme D'action

The mechanism of action of 4-Bromoisoquinoline-1-carbonitrile largely depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include DNA intercalation or enzyme inhibition .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Isoquinoline Derivatives

4-Chloroisoquinoline-1-carbonitrile

- CAS : 23994-20-9

- Molecular Formula : C₁₀H₅ClN₂

- Molecular Weight : 188.61 g/mol

- Key Differences: The bromine atom in 4-Bromoisoquinoline-1-carbonitrile is replaced with chlorine. Chlorine’s smaller atomic size and lower electronegativity compared to bromine reduce steric hindrance and alter reactivity in nucleophilic substitution reactions. Applications: Used as a pharmaceutical intermediate for antimalarial and antiviral agents.

1-Bromo-4-fluoroisoquinoline

Brominated Heterocycles with Varying Scaffolds

3-(Bromomethyl)picolinonitrile

- CAS : 312325-72-7

- Molecular Formula : C₇H₅BrN₂

- Molecular Weight : 199.03 g/mol

- Key Differences: Pyridine scaffold (picoline) instead of isoquinoline. Bromine is on a methyl side chain rather than the aromatic ring, making it more reactive in alkylation reactions. Similarity Score: 0.88.

2-(5-Bromopyridin-2-yl)acetonitrile

Functional Group Variants

5-Chloroisoquinoline-1-carbonitrile

- Key Differences :

5-Methoxyisoquinoline-1-carbonitrile

Data Table: Comparative Analysis

Key Research Findings

- Reactivity Trends: Bromine in this compound enhances leaving-group ability in nucleophilic substitutions compared to chlorine derivatives.

- Solubility: this compound requires dry storage, while hydroxyl-containing analogs (e.g., Compound 1E in ) exhibit higher melting points (223–227°C) due to hydrogen bonding.

- Synthetic Utility: The isoquinoline scaffold’s rigidity and bromine’s positional flexibility make it superior to pyridine analogs in constructing polycyclic drug candidates.

Notes on Discrepancies and Limitations

Activité Biologique

4-Bromoisoquinoline-1-carbonitrile (C₁₀H₅BrN₂) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 4-position and a nitrile group at the 1-position, contributing to its reactivity and potential as a pharmaceutical agent.

The biological activity of this compound primarily stems from its role as a biochemical reagent. It interacts with various biological targets, potentially influencing pathways involved in cell signaling and metabolism. While specific mechanisms are still under investigation, its structural characteristics suggest it may act as an inhibitor for certain enzymes, similar to related compounds.

Pharmacological Applications

Research indicates that this compound may have significant implications in drug development, particularly due to its potential inhibitory effects on cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, making it an important candidate for further pharmacological studies.

Case Studies and Research Findings

-

Inhibition of Cytochrome P450 Enzymes :

- A study highlighted the compound's ability to inhibit CYP1A2 and CYP2C19 enzymes, suggesting its potential role in modulating drug metabolism.

- This inhibition indicates that this compound could be used to enhance the efficacy of certain medications by preventing their rapid metabolism.

- Structural Studies :

-

Synthesis and Derivatives :

- The compound serves as a precursor for synthesizing more complex organic molecules, which can exhibit enhanced biological activities. Research has explored various synthetic routes to optimize yields and reactivity, emphasizing its versatility in organic synthesis.

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2C19 cytochrome P450 enzymes, affecting drug metabolism |

| Pharmacological Potential | Potential applications in drug design due to modulation of metabolic pathways |

| Reactivity | Engages in substitution and coupling reactions, allowing for diverse synthetic applications |

| Structural Insights | NMR and DFT studies elucidate structural characteristics that inform biological interactions |

Q & A

Q. What are the established synthetic routes for 4-Bromoisoquinoline-1-carbonitrile, and how can its purity be validated?

Methodological Answer: The synthesis typically involves bromination of isoquinoline precursors followed by cyano group introduction. For example, bromination of 1-cyanoisoquinoline using N-bromosuccinimide (NBS) in acetic acid at 80°C yields this compound . Purity validation requires analytical techniques:

- HPLC (High-Performance Liquid Chromatography) for quantitative purity assessment.

- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity, with characteristic signals for the bromine-substituted aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- Mass Spectrometry (EI-MS or ESI-MS) to verify molecular ion peaks (e.g., [M]⁺ at m/z 208.05) .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation in solvents like dichloromethane/hexane.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement : Employ SHELX software (SHELXL for refinement) to solve the structure, with attention to anisotropic displacement parameters for bromine and cyano groups .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., using Gaussian or ORCA software) provide insights into:

- Electron Density Distribution : Use the B3LYP functional with a 6-311++G(d,p) basis set to map frontier molecular orbitals (HOMO-LUMO gaps), critical for understanding reactivity .

- Charge Transfer : Analyze Mulliken charges to identify electrophilic/nucleophilic sites (e.g., bromine as an electron-withdrawing group).

- Validation : Compare computed IR spectra with experimental data to confirm vibrational modes (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What mechanistic pathways govern the substitution reactions of this compound under varying conditions?

Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

- SNAr : In polar aprotic solvents (DMF/DMSO) with K₂CO₃, amines or thiols replace bromine at 100–120°C. Monitor progress via TLC (Rf shift) .

- Suzuki Coupling : Use Pd(PPh₃)₄, arylboronic acids, and Cs₂CO₃ in toluene/water (80°C) to form biaryl derivatives. Characterize products via HRMS and 2D NMR .

- Kinetic Studies : Employ stopped-flow spectroscopy to determine rate constants for competing pathways .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound?

Methodological Answer: Address contradictions systematically:

- Benchmarking : Test multiple functionals (e.g., B3LYP vs. ωB97X-D) to identify the most accurate model for NMR chemical shifts or dipole moments .

- Solvent Effects : Incorporate implicit solvation models (e.g., PCM in DFT) to align computed UV-Vis spectra with experimental results in ethanol or acetonitrile .

- Error Analysis : Quantify systematic errors (e.g., basis set incompleteness) using higher-level methods like CCSD(T) for critical parameters .

Q. What strategies optimize bioactivity assays for this compound derivatives?

Methodological Answer: Design assays based on structural analogs (e.g., quinoline-based inhibitors):

- Target Selection : Prioritize enzymes (e.g., kinases) with binding pockets accommodating the bromine and nitrile groups. Use molecular docking (AutoDock Vina) to predict affinity .

- In Vitro Testing : Conduct dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7), with controls for cytotoxicity (MTT assay).

- SAR Analysis : Modify substituents (e.g., replacing Br with Cl) and correlate changes with activity trends .

Data Management and Reproducibility

Q. How should researchers handle conflicting spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR, and Raman data to resolve ambiguities (e.g., distinguishing C≡N vs. C-Br vibrations).

- Reference Standards : Compare with NIST Chemistry WebBook entries for similar compounds (e.g., 4-Bromo-6-fluoroisoquinoline) .

- Collaborative Verification : Share raw data (e.g., .fid files for NMR) via repositories like Zenodo for peer validation .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.